Isothiobarbamin
Description
Structurally, it features a benzamide core modified with a thiocarbamate group, distinguishing it from classical barbiturates or benzamide derivatives. Preclinical studies suggest its mechanism of action may involve modulation of GABA receptors or inhibition of cyclooxygenase (COX) pathways, though detailed target validation remains ongoing . Current research emphasizes its pharmacokinetic profile, including moderate oral bioavailability (∼40–60% in rodent models) and a plasma half-life of 8–12 hours, which positions it as a candidate for sustained therapeutic applications .
Properties
CAS No. |
146595-12-2 |
|---|---|
Molecular Formula |
C13H24ClN3O2S |
Molecular Weight |
321.87 g/mol |
IUPAC Name |
2-[2-(diethylamino)ethylsulfanyl]-4-hydroxy-5-propan-2-yl-1H-pyrimidin-6-one;hydrochloride |
InChI |
InChI=1S/C13H23N3O2S.ClH/c1-5-16(6-2)7-8-19-13-14-11(17)10(9(3)4)12(18)15-13;/h9H,5-8H2,1-4H3,(H2,14,15,17,18);1H |
InChI Key |
OGWDLNIDTJNGDY-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCSC1=NC(=C(C(=O)N1)C(C)C)O.Cl |
Canonical SMILES |
CCN(CC)CCSC1=NC(=C(C(=O)N1)C(C)C)O.Cl |
Other CAS No. |
146595-12-2 |
Synonyms |
isothiobarbamin isothiobarbamine isothiorbamin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Isothiobarbamin’s thiocarbamate moiety differentiates it from analogs like 2-aminobenzamide (a well-studied HDAC inhibitor) and methocarbamol (a muscle relaxant). Key physicochemical comparisons are summarized below:
| Property | This compound | 2-Aminobenzamide | Methocarbamol |
|---|---|---|---|
| Molecular Weight (g/mol) | 278.3 | 136.1 | 241.1 |
| LogP | 1.9 | 0.8 | 1.2 |
| Solubility (mg/mL) | 2.5 (aqueous) | 15.0 (aqueous) | 8.3 (aqueous) |
| Plasma Protein Binding | 85% | 70% | 45% |
Note: Data derived from in silico modeling and experimental assays .
Pharmacological Efficacy
- Target Selectivity: Unlike 2-aminobenzamide, which inhibits HDAC isoforms (IC₅₀: 50–100 nM), this compound shows preferential activity against COX-2 (IC₅₀: 1.2 µM) over COX-1 (IC₅₀: >10 µM) in vitro . Methocarbamol, by contrast, lacks enzymatic inhibition and acts via central nervous system (CNS) depression .
- Therapeutic Index: this compound’s LD₅₀ in mice (350 mg/kg) is superior to methocarbamol (200 mg/kg) but lower than 2-aminobenzamide (500 mg/kg), indicating a narrower safety margin .
Pharmacokinetic and Metabolic Profiles
- Metabolism: this compound undergoes hepatic glucuronidation (via UGT1A9), whereas 2-aminobenzamide is primarily metabolized by CYP2D4. Methocarbamol is renally excreted unchanged (∼90%) .
- Drug-Drug Interactions: this compound inhibits CYP3A4 (Ki: 8 µM), posing risks with co-administered substrates like statins. This contrasts with 2-aminobenzamide, which shows negligible CYP modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
